N-(2-methoxyethyl)-2,6-dimethyl-N-(1-methylpiperidin-4-yl)quinoline-3-carboxamide is a novel arylpiperazine derivative identified as an α1-adrenoceptor (AR) antagonist. It exhibits selectivity for the α1A-AR subtype, which is prevalent in the human lower urinary tract. This compound represents a potential lead for developing new treatments for lower urinary tract symptoms associated with benign prostatic hyperplasia.
N-(2-methoxyethyl)-2,6-dimethyl-N-(1-methylpiperidin-4-yl)quinoline-3-carboxamide functions as a functional α1-AR antagonist. While the specific binding interactions remain to be elucidated, it is proposed to competitively inhibit the binding of endogenous agonists like norepinephrine to the α1A-AR subtype, thereby blocking downstream signaling pathways responsible for smooth muscle contraction in the lower urinary tract.
The primary scientific research application of N-(2-methoxyethyl)-2,6-dimethyl-N-(1-methylpiperidin-4-yl)quinoline-3-carboxamide is in investigating its potential as a therapeutic agent for lower urinary tract symptoms associated with benign prostatic hyperplasia. Its selectivity for the α1A-AR subtype makes it an attractive target for drug development, potentially minimizing side effects associated with non-selective α1-AR antagonists.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8